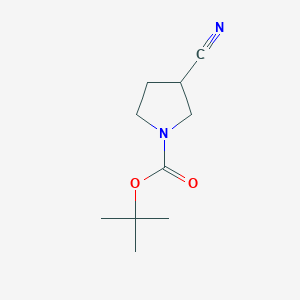

1-N-Boc-3-Cyanopyrrolidine

概要

説明

1-N-Boc-3-Cyanopyrrolidine (CAS: 476493-40-0) is a Boc-protected pyrrolidine derivative featuring a cyano (-CN) substituent at the 3-position of the pyrrolidine ring. Its molecular formula is C₁₀H₁₆N₂O₂, with a molecular weight of 196.25 g/mol . The Boc (tert-butoxycarbonyl) group serves as a protective moiety for the amine, enabling selective functionalization in synthetic workflows. This compound is widely employed as a chiral building block in pharmaceutical and agrochemical synthesis due to its stereochemical versatility and reactivity . Enantiomers such as (R)-1-N-Boc-3-Cyanopyrrolidine (CAS: 132945-76-7) and (S)-1-N-Boc-3-Cyanopyrrolidine (CAS: 132945-78-9) are commercially available, with the (R)-enantiomer exhibiting an optical rotation of [α]D = -21.0 ± 2.0° (c = 1 in methanol) .

準備方法

1-N-Boc-3-Cyanopyrrolidine can be synthesized through various synthetic routes. One common method involves the reaction of sodium cyanide with 1-Boc-3-methanesulfonyloxypyrrolidine . The reaction is typically carried out in an organic solvent such as dimethylformamide (DMF) under controlled temperature conditions. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .

Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. These methods may include continuous flow processes and automated systems to ensure consistent quality and scalability .

化学反応の分析

1-N-Boc-3-Cyanopyrrolidine undergoes various chemical reactions, including:

Substitution Reactions: The cyano group can be substituted with other functional groups using appropriate reagents.

Reduction Reactions: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Hydrolysis Reactions: The Boc protecting group can be removed under acidic conditions, yielding the free amine.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure settings to achieve the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed .

科学的研究の応用

1-N-Boc-3-Cyanopyrrolidine serves multiple purposes across different scientific domains:

Organic Synthesis

- Intermediate in Synthesis : It is primarily used as an intermediate in the synthesis of pharmaceuticals and agrochemicals. The cyano group can be transformed into various functional groups, enabling the creation of diverse chemical entities.

- Building Block for Complex Molecules : The compound is employed in synthesizing more complex drug candidates, allowing researchers to explore their potential therapeutic applications.

Medicinal Chemistry

- Drug Development : It plays a crucial role in developing bioactive molecules that target specific biological pathways, particularly in neuropharmacology. Derivatives of this compound have shown promise in treating cognitive deficits associated with neurodegenerative diseases .

- Prolyl Oligopeptidase Inhibition : Recent studies indicate that cyanopyrrolidine derivatives can inhibit prolyl oligopeptidase (POP), an enzyme linked to Alzheimer's disease. For instance, compounds derived from this compound demonstrated protective effects against memory impairment in animal models.

- Although this compound itself exhibits limited direct biological activity, its derivatives have been extensively studied for their therapeutic potential. For example, certain derivatives have shown neuroprotective properties and the ability to modulate neurotransmitter systems .

Case Study 1: Neuroprotective Effects

In a study evaluating various cyanopyrrolidine derivatives, compounds such as BocTrpPrdN were administered intraperitoneally at doses of 1 and 2 mg/kg. These compounds significantly prolonged retention times in conditioned passive avoidance tests, suggesting their potential utility in treating cognitive deficits associated with neurodegenerative disorders.

Case Study 2: Synthesis of β-Proline Analog

Another notable application involves using (R)-1-Boc-3-cyanopyrrolidine as a key intermediate in synthesizing β-proline analogs. This application highlights its importance in creating compounds with specific stereochemical configurations valuable in drug development .

作用機序

The mechanism of action of 1-N-Boc-3-Cyanopyrrolidine is primarily related to its role as an intermediate in organic synthesis. The compound itself does not exhibit significant biological activity but is used to prepare bioactive molecules that target specific molecular pathways . The pyrrolidine ring structure contributes to the stereochemistry and three-dimensional conformation of the final products, influencing their biological activity .

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following table highlights key structural differences and functional groups among 1-N-Boc-3-Cyanopyrrolidine and related pyrrolidine derivatives:

Key Observations:

- Functional Group Impact: The cyano group in this compound is electron-withdrawing, enhancing electrophilic reactivity compared to the nucleophilic amino group in (±)-1-Boc-3-Aminopyrrolidine . The hydroxyl variant (1-Boc-3-Hydroxypyrrolidine) participates in hydrogen bonding, influencing solubility and crystallinity .

- Stereochemical Diversity: Enantiomers of this compound are critical for asymmetric synthesis, whereas (±)-1-Boc-3-Aminopyrrolidine is racemic, limiting its use in chiral applications .

Physical and Chemical Properties

Melting Points and Stability:

- This compound: Melting point (m.p.) 38–41°C (R-enantiomer) .

- 1-Boc-3-Hydroxypyrrolidine : Higher m.p. (62–65°C ) due to hydrogen bonding .

- (±)-1-Boc-3-Aminopyrrolidine: Liquid at room temperature (specific gravity 1.03) .

Purity and Commercial Availability

生物活性

1-N-Boc-3-Cyanopyrrolidine is a chemical compound that serves primarily as an intermediate in organic synthesis, particularly in the development of bioactive molecules. Despite its limited direct biological activity, its derivatives and related compounds have been extensively studied for their therapeutic potential, especially in neuropharmacology.

Chemical Structure and Properties

This compound has the molecular formula and features a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom of a pyrrolidine ring, which is substituted at the 3-position with a cyano group. This configuration contributes to its unique reactivity profile and makes it a valuable building block in medicinal chemistry.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 196.25 g/mol |

| CAS Number | 476493-40-0 |

The primary mechanism of action for this compound is as a precursor in the synthesis of biologically active compounds. It does not exhibit significant biological activity on its own but is utilized to create derivatives that target specific biological pathways, particularly those involved in neurodegenerative diseases.

Prolyl Oligopeptidase Inhibition

Recent studies have highlighted the importance of cyanopyrrolidine derivatives in inhibiting prolyl oligopeptidase (POP), an enzyme implicated in various neurodegenerative disorders such as Alzheimer's disease. For instance, compounds derived from this compound have been shown to penetrate the blood-brain barrier and exhibit protective effects in models of amnesia induced by scopolamine:

- Case Study : In a study evaluating several cyanopyrrolidine-based compounds, it was found that derivatives like BocTrpPrdN and BocGlyPrdN significantly prolonged retention times in conditioned passive avoidance reflex tests when administered intraperitoneally at doses of 1 and 2 mg/kg . This suggests potential applications in treating cognitive deficits associated with neurodegenerative diseases.

Neuroprotective Effects

Research indicates that certain cyanopyrrolidine derivatives possess neuroprotective properties. These compounds can modulate neurotransmitter systems and exhibit anti-amnesic effects, making them candidates for further development as therapeutic agents for cognitive impairments:

- Example : CbzMetPrdN, a derivative of cyanopyrrolidine, effectively inhibited POP activity in rat brains, demonstrating significant neuroprotective effects when tested against memory impairment models .

Summary of Research Findings

The biological activity associated with this compound primarily stems from its role as a precursor for more complex molecules. While it does not exhibit significant activity itself, its derivatives have shown promise in various therapeutic contexts:

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-N-Boc-3-Cyanopyrrolidine, and how can reaction conditions be optimized?

this compound is typically synthesized via Boc protection of pyrrolidine derivatives followed by cyanide introduction. A common method involves reacting pyrrolidine with di-tert-butyl dicarbonate (Boc anhydride) in dichloromethane at 0–5°C under basic conditions (e.g., triethylamine) to form the Boc-protected intermediate. Subsequent nitrile functionalization can be achieved via nucleophilic substitution or cyanation reagents like KCN or TMSCN. Optimization requires monitoring reaction progress by TLC and adjusting stoichiometry, temperature, and catalyst (e.g., phase-transfer catalysts for cyanation steps) .

Q. How should researchers characterize this compound, and what spectral data are critical for validation?

Characterization relies on ¹H/¹³C NMR to confirm Boc-group integration (e.g., tert-butyl protons at δ ~1.4 ppm) and cyanide placement (C≡N stretching at ~2200 cm⁻¹ in IR). Polarimetry or chiral HPLC is essential if enantiomers are synthesized (e.g., (R)- or (S)-isomers). High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., C₁₀H₁₇N₂O₂ requires exact mass 215.1295). Purity assessment via GC or HPLC (>95%) is critical for downstream applications .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact. Store at 2–8°C in airtight containers to prevent hydrolysis of the Boc group. Work in a fume hood to mitigate inhalation risks. Waste disposal must follow institutional guidelines for nitrile-containing compounds, as cyanide byproducts require neutralization (e.g., oxidation with NaOCl) before disposal .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during the characterization of this compound derivatives?

Unexpected NMR signals (e.g., split peaks or shifts) may arise from diastereomer formation, residual solvents, or Boc-group hydrolysis. Confirm solvent removal via vacuum drying and re-acquire spectra in deuterated solvents. For stereochemical ambiguities, use NOESY or COSY to assign spatial relationships. Cross-validate with alternative techniques like X-ray crystallography or computational modeling (DFT) for bond angles/confirmations .

Q. What strategies enable stereoselective synthesis of (R)- or (S)-1-N-Boc-3-Cyanopyrrolidine, and how is enantiomeric excess quantified?

Chiral auxiliaries or catalysts (e.g., Evans oxazolidinones or asymmetric hydrogenation catalysts) can direct stereochemistry. For example, using (R)-BINOL-derived catalysts in cyanide addition steps achieves enantioselectivity. Enantiomeric excess (ee) is quantified via chiral HPLC (e.g., Chiralpak AD-H column) or polarimetry. Compare observed optical rotation with literature values for pure enantiomers (e.g., [α]ᴅ²⁵ = +15° for (R)-isomer) .

Q. How can researchers mitigate side reactions during Boc deprotection of this compound in acidic conditions?

Boc deprotection with TFA or HCl/dioxane may protonate the nitrile group, leading to undesired intermediates. Use milder acids (e.g., 4 M HCl in ethyl acetate) at 0°C to minimize side reactions. Monitor reaction progress via TLC (silica gel, EtOAc/hexane) and quench with cold bicarbonate to neutralize excess acid. Purify via flash chromatography (C18 reverse-phase columns) to isolate the deprotected amine .

Q. What computational methods are suitable for predicting the reactivity of this compound in nucleophilic substitution reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and activation energies for nitrile substitution. Solvent effects (e.g., DMF vs. THF) are incorporated via continuum solvation models (SMD). Molecular dynamics simulations predict steric hindrance from the Boc group, which may slow reactions at the 3-position. Validate predictions experimentally via kinetic studies (e.g., monitoring rate constants via UV-Vis) .

Q. Data Interpretation & Optimization

Q. How should researchers address low yields in multi-step syntheses involving this compound?

Low yields often stem from Boc-group instability or cyanide reagent inefficiency. Optimize each step individually:

- Boc protection : Use excess Boc anhydride (1.5 eq) and DMAP catalyst.

- Cyanation : Replace KCN with Zn(CN)₂ for safer handling.

- Workup : Extract nitrile intermediates with ethyl acetate to avoid aqueous decomposition.

Track mass balance via LC-MS to identify loss points .

Q. What analytical techniques differentiate between this compound and its hydrolysis byproducts?

Hydrolysis of the nitrile to amide (3-carbamoyl derivative) or carboxylic acid alters IR (loss of C≡N peak, new O-H stretch at ~3300 cm⁻¹) and NMR (appearance of NH₂ or COOH signals). LC-MS with ESI+ detects molecular ion shifts (e.g., +18 Da for hydrolysis to amide). Use ion-pair chromatography (e.g., TFA modifier) to resolve polar degradation products .

特性

IUPAC Name |

tert-butyl 3-cyanopyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O2/c1-10(2,3)14-9(13)12-5-4-8(6-11)7-12/h8H,4-5,7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDDMCMFPUSCJNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30373537 | |

| Record name | 1-N-Boc-3-Cyanopyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30373537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

476493-40-0 | |

| Record name | 1-N-Boc-3-Cyanopyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30373537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Boc-3-cyanopyrrolidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。